molecular formula C17H22N8 B12264687 N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12264687
M. Wt: 338.4 g/mol
InChI Key: MUXFUISRSMPIMG-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its significant biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves multiple steps, including cyclization, ring annulation, and direct C-H arylation . One common synthetic route includes:

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to provide the related N-propargylenaminones.

    Intramolecular cyclization: This step is catalyzed by Cs2CO3/DMSO to form the final product.

Chemical Reactions Analysis

N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, which can lead to the modulation of various cellular pathways, including those involved in cell proliferation and survival .

Comparison with Similar Compounds

N,N-dimethyl-4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other pyrrolo[3,2-d]pyrimidine derivatives, such as:

By comparing these compounds, the unique structural features and biological activities of this compound can be highlighted, showcasing its potential in various scientific and industrial applications.

Properties

Molecular Formula

C17H22N8

Molecular Weight

338.4 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H22N8/c1-12-10-13-15(21-12)16(20-11-19-13)25-8-6-24(7-9-25)14-4-5-18-17(22-14)23(2)3/h4-5,10-11,21H,6-9H2,1-3H3

InChI Key

MUXFUISRSMPIMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)N(C)C

Origin of Product

United States

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